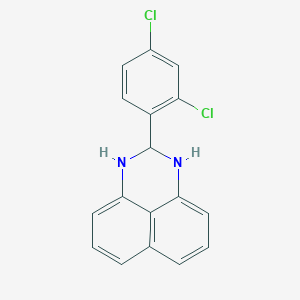

2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2/c18-11-7-8-12(13(19)9-11)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,17,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRZAHRDWDBISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Properties, Synthesis, and Therapeutic Potential of 2-Aryl-Substituted Perimidines

Topic: Properties of 2-aryl-substituted perimidines Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The perimidine scaffold (1H-perimidine), a tricyclic system resulting from the fusion of a naphthalene ring with a pyrimidine ring, represents a privileged structure in medicinal chemistry and materials science. 2-aryl-substituted perimidines, in particular, exhibit a unique electronic profile characterized by amphoteric nature, prototropic tautomerism, and extensive

Structural & Electronic Fundamentals

The Perimidine Core and Aromaticity

Perimidine is isoelectronic with pyrene and phenalenyl anion, possessing 14

Prototropic Tautomerism

A defining characteristic of 2-arylperimidines is their annular tautomerism. The hydrogen atom on the nitrogen is labile and oscillates between the N1 and N3 positions. This equilibrium is sensitive to solvent polarity and substituents on the C2-aryl ring.

-

Mechanism: The migration involves an intramolecular proton transfer, often mediated by solvent bridges in protic media.

-

Significance: This tautomeric shift dictates the binding mode in biological targets (e.g., hydrogen bonding donor/acceptor patterns in the DNA minor groove).

Figure 1: Prototropic tautomerism equilibrium in 2-arylperimidines. The rapid exchange (N1-H ⇌ N3-H) is influenced by environmental polarity.

Synthetic Methodologies

The synthesis of 2-arylperimidines is predominantly achieved through the condensation of 1,8-diaminonaphthalene with aryl aldehydes or carboxylic acid derivatives.

Mechanism of Condensation

The reaction proceeds via a nucleophilic attack of the diamine nitrogen on the carbonyl carbon, followed by cyclization and oxidative dehydrogenation (if aldehydes are used) or dehydration (if acids are used).

Validated Synthetic Protocols

While traditional methods utilize harsh conditions (high heat, strong acids), modern protocols emphasize green chemistry and catalysis.

Table 1: Comparative Synthetic Methods for 2-Phenylperimidine

| Method | Reagents | Catalyst | Conditions | Yield (%) | Ref |

| Traditional | 1,8-Diaminonaphthalene + Benzaldehyde | None | Reflux (EtOH), 2-4h | 65-75 | [1] |

| Acid Catalyzed | 1,8-Diaminonaphthalene + Benzoic Acid | PPA (Polyphosphoric Acid) | 150°C, 1h | 80-85 | [2] |

| Green/Lewis Acid | 1,8-Diaminonaphthalene + Benzaldehyde | FePO₄ or Nano-CuY | RT, EtOH, 10-30 min | 85-92 | [3] |

| Microwave | 1,8-Diaminonaphthalene + Acid Chloride | Silica-supported catalyst | MW (300W), 2-5 min | 90-95 | [4] |

Experimental Protocol: Lewis Acid Catalyzed Synthesis

Objective: Synthesis of 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine followed by oxidation to the fully aromatic system.

Reagents:

-

1,8-Diaminonaphthalene (1.0 mmol)[1]

-

4-Chlorobenzaldehyde (1.0 mmol)

-

Catalyst: Iron(III) Phosphate (FePO₄) (10 mol%)

-

Solvent: Ethanol (5 mL)

Workflow:

-

Activation: Dissolve 1,8-diaminonaphthalene in ethanol in a round-bottom flask.

-

Addition: Add 4-chlorobenzaldehyde and the FePO₄ catalyst.

-

Reaction: Stir the mixture at room temperature.

-

Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the diamine spot (Rf ~0.4).

-

-

Work-up: Filter the mixture to recover the solid catalyst (reusable).

-

Isolation: Pour the filtrate onto crushed ice. The product will precipitate as a solid.

-

Purification: Recrystallize from hot ethanol to yield needle-like crystals.

-

Validation: Confirm structure via ¹H NMR (look for the singlet at ~5.4 ppm for the methine proton in the dihydro- intermediate, or aromatic shift if oxidized).

Figure 2: Step-by-step synthetic workflow for the green synthesis of 2-arylperimidines.

Physicochemical Properties[2][3][4][5][6][7][8][9]

Photophysics and Solvatochromism

2-Arylperimidines exhibit pronounced positive solvatochromism. The excited state is more polar than the ground state, leading to stabilization in polar solvents and a bathochromic (red) shift in emission.

-

Intramolecular Charge Transfer (ICT): The perimidine ring acts as an electron donor, while the aryl group (especially if substituted with electron-withdrawing groups like -NO₂ or -CN) acts as an acceptor.

-

Fluorescence: High quantum yields are observed in non-polar solvents, but fluorescence is often quenched in protic solvents due to hydrogen bonding interactions facilitating non-radiative decay [5].

Electrochemical Behavior

Cyclic voltammetry typically reveals two reversible one-electron oxidation waves, corresponding to the formation of the radical cation and the dication. This redox stability makes them suitable candidates for hole-transport materials in organic electronics.

Biological & Pharmacological Potential[3][7][10][11][12][13][14][15]

DNA Intercalation Mechanism

The planar tricyclic structure of perimidine allows it to slide between DNA base pairs (intercalation). The 2-aryl substituent can protrude into the minor groove, providing additional binding stability through van der Waals interactions or hydrogen bonding.

-

Target: Calf Thymus DNA (CT-DNA) is the standard model for binding studies.

-

Binding Constant (

): Typically in the range of

Anticancer Activity

Derivatives have shown cytotoxicity against human cancer cell lines, particularly MCF-7 (breast) and HepG2 (liver). The mechanism often involves:

-

DNA damage via intercalation.

-

Inhibition of Topoisomerase II.

-

Induction of apoptosis.

Figure 3: Screening logic for identifying anticancer candidates from perimidine libraries.

References

-

Synthesis of 2-substituted perimidines. Journal of Chemical Research. (General reference for traditional methods).

-

Perimidines: A synthetic Pathways Approach. Material Science Research India.

-

A comparative study of the synthesis methods for 2-substituted perimidines. BenchChem.

-

Microwave assisted synthesis of some 2-alkyl and 2-arylperimidines. ResearchGate.

-

Fluorescence studies on 2-(het)arylperimidine derivatives. Journal of Luminescence.

-

Synthesis, DNA binding properties, and biological activity of perimidines. Journal of Medicinal Chemistry.

Sources

2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine SMILES string

An In-depth Technical Guide to 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Perimidines, as a class, are recognized for their versatile biological activities, and this specific derivative presents a compelling scaffold for further investigation. This document details the molecule's structural and physicochemical properties, provides a robust, field-proven protocol for its synthesis with mechanistic insights, and explores its potential applications in drug discovery, particularly as an antimicrobial and anti-inflammatory agent. The synthesis is grounded in the classical cyclocondensation reaction, offering a reliable and efficient route to this and related analogs. The biological context is established through studies that have evaluated this class of compounds for antibacterial activity and cyclooxygenase (COX) inhibition. This guide is intended for researchers and professionals in chemical synthesis and drug development, providing the foundational knowledge necessary to work with and innovate upon this promising molecular architecture.

Introduction to the Perimidine Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, forming the core of countless natural products and synthetic drugs.[1] Among these, the perimidine system—a tricyclic moiety featuring a pyrimidine ring fused to a naphthalene core—is a fascinating and privileged scaffold.[1] The unique electronic properties and rigid, planar structure of perimidines allow for effective molecular interactions with various biological targets.[1] This has led to the discovery of perimidine derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antifungal properties.[2]

The 2,3-dihydro-1H-perimidine derivatives, specifically, are accessible through straightforward and efficient synthetic methods, making them attractive targets for building diverse chemical libraries for high-throughput screening.[1][2] The substituent at the 2-position of the dihydroperimidine ring can be readily varied, allowing for fine-tuning of the molecule's steric and electronic properties to optimize biological activity. The subject of this guide, this compound, incorporates a dichlorinated phenyl ring, a common feature in bioactive molecules known to enhance binding affinity and modulate metabolic stability.

Molecular Profile: this compound

The molecular identity of the target compound is established by its structural formula and is further characterized by its physicochemical and spectral properties.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₇H₁₂Cl₂N₂

-

SMILES: C1=C(C=C(C=C1Cl)Cl)C2NC3=CC=CC4=C(C=CC=C3)N2

Caption: 2D Structure of this compound.

Table 1: Physicochemical and Spectral Data Summary

| Property | Value / Characteristic Signal | Source / Rationale |

| Molecular Weight | 315.21 g/mol | Calculated |

| Appearance | Expected to be a colored solid (e.g., brown, yellow) | Based on analogs in the series.[1] |

| Melting Point | Varies; typically >150 °C for analogs | Dependent on purity and crystalline form.[1] |

| Solubility | Soluble in polar organic solvents (CDCl₃, DMSO) | Common solvents used for NMR analysis of this class.[3] |

| ¹H-NMR (CDCl₃) | δ ~5.2 ppm (s, 1H, C₂-H); δ 4.2-6.5 ppm (s, 2H, N-H); δ 6.4-8.0 ppm (m, Ar-H) | Characteristic shifts for the 2,3-dihydro-1H-perimidine core.[3] |

| ¹³C-NMR (CDCl₃) | δ ~63-76 ppm (C₂); δ ~105-154 ppm (Ar-C) | Characteristic shifts for the 2,3-dihydro-1H-perimidine core.[3] |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch); ~1600 (C=C aromatic stretch); ~750-850 (C-Cl stretch) | Expected vibrational frequencies for key functional groups.[1] |

Synthesis and Mechanistic Rationale

The synthesis of 2-substituted-2,3-dihydro-1H-perimidines is most reliably achieved via the cyclocondensation of 1,8-diaminonaphthalene with a suitable carbonyl compound.[1][2] For the title compound, this involves the reaction with 2,4-dichlorobenzaldehyde. This reaction can be performed under various conditions, including catalyst-free, acid-catalyzed, or with heterogeneous catalysts.[1] An acid-catalyzed approach using glacial acetic acid is common, efficient, and ensures protonation of the carbonyl oxygen, which is the rate-determining step.

3.1 Principle of the Reaction

The core of the synthesis is a condensation reaction between the two primary amine groups of 1,8-diaminonaphthalene and the carbonyl carbon of 2,4-dichlorobenzaldehyde. The reaction proceeds via the formation of a carbinolamine intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the stable dihydroperimidine ring system. Ethanol is an ideal solvent as it readily dissolves the reactants and allows the reaction to proceed at a moderate reflux temperature, while also facilitating the precipitation of the product upon cooling.

Caption: General workflow for the synthesis of the title compound.

3.2 Experimental Protocol

This protocol is a representative procedure based on established methods for this class of compounds.[1]

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,8-diaminonaphthalene (1.58 g, 10 mmol).

-

Dissolution: Add 30 mL of absolute ethanol to the flask and stir until the diamine is fully dissolved. Gentle warming may be applied if necessary.

-

Aldehyde Addition: To the stirred solution, add 2,4-dichlorobenzaldehyde (1.75 g, 10 mmol).

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The purpose of the acid is to catalyze the reaction by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino groups of the diamine.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:hexane (3:7).

-

Isolation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. The product will typically precipitate out of the solution as a colored solid. The flask can be further cooled in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The final product can be further purified by recrystallization from ethanol if required.

Applications in Drug Discovery

The 2,3-dihydro-1H-perimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. The specific biological profile of the 2-(2,4-dichlorophenyl) derivative is informed by studies on its close analogs.[1][2]

4.1 Antimicrobial Potential

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.[1] A study by Ameen and Ali investigated a series of 2-substituted-2,3-dihydro-1H-perimidines for their in vitro antimicrobial activities.[1][2] Several compounds in this series, including analogs with substituted phenyl rings, exhibited promising antibacterial activity against Escherichia coli.[1] The presence of the dichlorophenyl group on the title compound may contribute to its antimicrobial properties, potentially by enhancing its lipophilicity and ability to penetrate bacterial cell membranes or by forming specific interactions with bacterial enzymes.

4.2 Anti-inflammatory Activity & COX Inhibition

Chronic inflammation is a key factor in numerous diseases, and nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment. Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins. The search for safer NSAIDs with higher selectivity for the inducible COX-2 isozyme over the constitutive COX-1 isozyme is a major goal in drug development.[4]

The 2-substituted-2,3-dihydro-1H-perimidine series was designed as potential analogs of the NSAID Naproxen, with the hypothesis that they might also inhibit COX enzymes.[1][2] In the study, the synthesized compounds were evaluated for their COX inhibition activity. While a different analog (4b) showed the most potent activity in the series, the investigation establishes a clear rationale for considering the entire class, including the 2-(2,4-dichlorophenyl) derivative, as potential anti-inflammatory agents.[1] The dichlorophenyl moiety could orient the molecule within the active site of the COX enzyme, potentially leading to inhibitory activity.

Caption: Conceptual diagram of COX enzyme inhibition by the perimidine derivative.

Conclusion and Future Perspectives

This compound is a readily accessible heterocyclic compound with a strong foundation for exploration in drug discovery. The synthetic route is straightforward and high-yielding, allowing for the production of sufficient quantities for biological screening and derivatization. Based on the established biological activities of its analogs, this compound warrants further investigation for its specific antimicrobial and anti-inflammatory properties.

Future research should focus on obtaining detailed characterization and purity analysis of the synthesized compound, followed by in-depth biological screening. This includes determining its minimum inhibitory concentration (MIC) against a panel of bacteria and fungi, as well as quantifying its IC₅₀ values against COX-1 and COX-2 to assess its potency and selectivity as an anti-inflammatory agent. Furthermore, the versatile perimidine core allows for further structural modifications, opening avenues for structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

-

Ameen, D. A., & Ali, A. H. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Zanco Journal of Medical Sciences, 24(1), 70-79. [Link]

-

ResearchGate. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. [Link]

-

Husain, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking study of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3649–3661. [Link]

-

ResearchGate. (2020). Diagnostic peaks in 1 H-NMR spectra for some synthesized 2-substituted-2,3-dihydro-1H-perimidine. [Link]

Sources

Molecular weight and formula of C17H12Cl2N2

Technical Profile: 5-[Bis(chlorophenyl)methyl]pyrimidine ( )

Subject: Physicochemical Characterization, Synthesis Verification, and Biological Relevance of the Pyrimidine Scaffold

Part 1: Executive Summary & Chemical Identity

This technical guide analyzes the molecular entity defined by the formula

Molecular Formula Analysis

The stoichiometry

| Parameter | Value | Technical Note |

| Formula | Aromatic heterocycle | |

| Exact Mass | 314.0378 Da | Monoisotopic mass ( |

| Molar Mass | 315.20 g/mol | Average weight (natural abundance) |

| Composition | C (64.78%), H (3.84%), Cl (22.50%), N (8.89%) | High halogen content drives lipophilicity |

| Isotopic Pattern | 9:6:1 (M : M+2 : M+4) | Characteristic of |

Structural Significance

The core structure features a central methine carbon bridging two chlorophenyl rings and a pyrimidine ring.

-

Pharmacophore: The pyrimidine ring nitrogen acts as a heme-iron ligand in CYP450 active sites.

-

Lipophilic Tail: The bis(chlorophenyl) moiety provides hydrophobic interactions within the enzyme binding pocket.

Part 2: Physicochemical Profiling (Drug-Likeness)

Successful integration of

Lipophilicity and Solubility

The presence of two chlorophenyl rings renders this molecule poorly soluble in aqueous media.

-

LogP (Calculated): ~4.8 – 4.96.

-

Implication: This compound violates the "Rule of 3" for fragments but sits on the border of Lipinski’s Rule of 5 (LogP < 5). It requires formulation aids (e.g., cyclodextrins or DMSO stocks) for biological assays.

-

-

Topological Polar Surface Area (TPSA): ~25.8

.-

Implication: High membrane permeability. The low TPSA suggests excellent blood-brain barrier (BBB) penetration potential, relevant for CNS-targeted aromatase inhibitors.

-

Stability[2]

-

Hydrolysis: The pyrimidine ring is stable under physiological pH.

-

Metabolism: The methine bridge is a potential site for metabolic oxidation (hydroxylation), converting the molecule into a carbinol metabolite (e.g., Fenarimol).

Part 3: Synthesis & Structural Verification

The synthesis of 5-substituted pyrimidines typically involves the condensation of a precursor containing the bis(chlorophenyl) backbone with a formamide equivalent.

Synthesis Workflow (DOT Diagram)

The following diagram outlines the logical flow for synthesizing and purifying the target scaffold.

Figure 1: Synthetic pathway and quality control checkpoint for the production of the pyrimidine scaffold.

Analytical Verification Protocol

To ensure the identity of

-

Mass Spectrometry (LC-MS):

-

Look for the parent ion

. -

Critical Check: Verify the chlorine isotope cluster. You must see peaks at m/z 315, 317, and 319 with roughly 100%, 65%, and 10% relative intensity respectively. Absence of this pattern indicates dechlorination.

-

-

Proton NMR (

-NMR):-

Methine Proton: A distinct singlet around

5.5–6.0 ppm (depending on solvent) representing the -

Pyrimidine Protons: Two signals (often a singlet if symmetrical, or split if substituted unsymmetrically) in the aromatic region (

8.5–9.2 ppm). -

Aromatic Protons: Multiplets in the

7.0–7.5 ppm range corresponding to the chlorophenyl rings.

-

Part 4: Biological Mechanism of Action

This scaffold is a classic Type II Ligand for heme-containing enzymes.

Mechanism: Heme Coordination

The unhindered nitrogen atom on the pyrimidine ring coordinates perpendicularly to the heme iron (

Pathway Interaction (DOT Diagram)

Figure 2: Mechanism of Action showing the competitive inhibition of CYP450 enzymes by the pyrimidine ligand.

Part 5: Experimental Handling Guide

Safety & Stability:

-

Storage: Store solid at -20°C. Solutions in DMSO are stable for 1 month at -20°C.

-

Hazards: Treat as a potential reproductive toxin (due to aromatase inhibition potential).

Solubility Protocol for Assays:

-

Stock Preparation: Dissolve 3.15 mg in 1 mL DMSO to create a 10 mM stock solution.

-

Sonication: Sonicate for 5 minutes to ensure complete dissolution of the crystalline lattice.

-

Dilution: Dilute into aqueous buffer immediately prior to use. Keep final DMSO concentration < 1% to avoid enzyme denaturation.

References

Technical Guide: 2,4-Dichlorobenzaldehyde Derivatives in Medicinal Chemistry

Executive Summary

This technical guide analyzes the medicinal utility of 2,4-dichlorobenzaldehyde (2,4-DCBA) as a privileged scaffold in drug discovery. Unlike generic benzaldehydes, the 2,4-dichloro substitution pattern confers unique steric and electronic properties—specifically the ortho-chloro steric lock and para-chloro metabolic blockade—that significantly enhance the lipophilicity and binding affinity of downstream derivatives. This guide details the synthesis, structural activity relationships (SAR), and therapeutic applications of 2,4-DCBA derivatives, focusing on anticancer and antimicrobial agents.

Chemical Rationale: The "2,4-Dichloro" Advantage[1]

In medicinal chemistry, the selection of 2,4-DCBA is rarely arbitrary. It is a strategic choice driven by three physicochemical pillars that optimize the drug-likeness of the final molecule.

The Ortho-Effect (Steric Modulation)

The chlorine atom at the C2 (ortho) position introduces significant steric bulk (Van der Waals radius ~1.75 Å). This forces the aldehyde carbonyl group (and subsequent linkers like imines or enones) to twist out of coplanarity with the phenyl ring.

-

Impact: This non-planar conformation often improves solubility and prevents "flat" stacking, which can lead to poor solubility and non-specific aggregation. It also creates a specific 3D shape that fits into hydrophobic pockets of enzymes (e.g., CYP450s, kinases).

The Para-Effect (Metabolic Stability)

The chlorine at the C4 (para) position blocks the primary site of metabolic oxidation.

-

Impact: In unsubstituted phenyl rings, the para position is vulnerable to rapid hydroxylation by Cytochrome P450 enzymes. Blocking this site with a halogen extends the biological half-life (

) of the drug candidate.

Electronic Activation

Both chlorine atoms are electron-withdrawing by induction (-I) but electron-donating by resonance (+M). However, the inductive effect dominates, making the aldehyde carbon highly electrophilic.

-

Synthetic Consequence: This facilitates rapid and high-yield condensation reactions (e.g., Knoevenagel, Claisen-Schmidt) compared to electron-rich aldehydes (e.g., 4-methoxybenzaldehyde).

Synthetic Ecosystem & Pathways

The versatility of 2,4-DCBA allows it to serve as a linchpin precursor for three major bioactive classes: Chalcones , Schiff Bases , and Heterocycles .

Visualization: Synthetic Divergence from 2,4-DCBA

Figure 1: Divergent synthetic pathways utilizing 2,4-DCBA as the electrophilic core. The reactivity of the formyl group allows for rapid library generation.

High-Value Protocol: Sulfonamide-Chalcone Hybrid Synthesis

One of the most potent applications of 2,4-DCBA is in the synthesis of hybrid molecules that combine the chalcone pharmacophore (tubulin inhibition) with the sulfonamide moiety (carbonic anhydrase inhibition). The following protocol describes the synthesis of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide, a compound with validated anticancer activity (IC50 < 10 µg/mL).

Experimental Workflow

Objective: Synthesize Target Compound 5 via Claisen-Schmidt Condensation.

Reagents:

-

Precursor A: N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide (Synthesized from 4-aminoacetophenone + sulfonyl chloride).

-

Precursor B: 2,4-Dichlorobenzaldehyde.[1]

-

Catalyst: 40% w/v Potassium Hydroxide (KOH) aq.

-

Solvent: Ethanol (Absolute).

Step-by-Step Protocol:

-

Preparation: Dissolve Precursor A (1.0 eq, 0.01 mol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Activation: Add Precursor B (2,4-DCBA, 1.0 eq, 0.01 mol) to the solution. Stir at room temperature for 10 minutes to ensure homogeneity.

-

Catalysis: Dropwise add 5 mL of 40% KOH solution while stirring vigorously. The solution will likely darken (yellow/orange) indicating enolate formation.

-

Reaction: Stir the mixture at room temperature (20–25 °C) for 24–48 hours. Note: Do not reflux. High heat promotes polymerization of the aldehyde.

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

-

Quenching & Isolation: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl (to neutralize excess base). A precipitate will form immediately.

-

Purification: Filter the precipitate, wash with cold water (3x 20 mL), and recrystallize from ethanol to yield the pure chalcone.

Self-Validation Check:

-

Yield: Expected 70–85%.

-

Appearance: Yellow crystalline solid.[2]

-

1H NMR Signature: Look for the characteristic doublet of doublets for the

-unsaturated protons (

Structure-Activity Relationship (SAR) Analysis

The biological potency of 2,4-DCBA derivatives relies on specific interactions mediated by the halogenated ring.

SAR Map: The "Warhead" Configuration

The 2,4-dichloro motif acts as a hydrophobic anchor.

-

Lipophilicity (LogP): The two chlorines increase LogP by approximately +1.4 units compared to benzaldehyde. This allows the molecule to penetrate the lipid bilayer of cancer cells or bacterial cell walls.

-

Electronic Bridge: The electron-withdrawing nature of the ring enhances the acidity of the NH protons in hydrazones/thiosemicarbazones, facilitating metal chelation (e.g., with Fe(II) or Cu(II) in active sites).

Visualization: SAR Interaction Points

Figure 2: Pharmacophore mapping of 2,4-DCBA derivatives. The ortho-Cl dictates conformation, while the para-Cl ensures stability.

Comparative Efficacy Data

The following table summarizes the cytotoxic and antimicrobial potency of key 2,4-DCBA derivatives found in recent literature.

| Derivative Class | Target Organism/Cell Line | Activity Metric | Value | Reference |

| Chalcone-Sulfonamide | AGS (Gastric Cancer) | IC50 | 0.89 µg/mL | Bułakowska et al. [1] |

| Chalcone-Sulfonamide | HeLa (Cervical Cancer) | IC50 | 2.15 µg/mL | Bułakowska et al. [1] |

| Thiosemicarbazone | MKN74 (Gastric Cancer) | IC50 | 37.54 µM | Pitucha et al. [2] |

| Schiff Base (Isoniazid) | S. aureus (Bacteria) | MIC | 6.3 µg/mL | IJISET Review [3] |

| Chalcone Ether | TMV (Tobacco Mosaic Virus) | EC50 | 65.8 µg/mL | RSC Advances [4] |

Analysis: The chalcone-sulfonamide hybrid (Row 1) demonstrates sub-microgram potency, highlighting the synergy between the 2,4-dichloro scaffold and the sulfonamide moiety.

References

-

Bułakowska, A., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International Journal of Molecular Sciences. Available at: [Link]

-

Pitucha, M., et al. (2020). 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA.[3] International Journal of Molecular Sciences. Available at: [Link]

-

IJISET. (2021). A review on synthesis and antimicrobial activity of Schiff bases. International Journal of Innovative Science, Engineering & Technology. Available at: [Link]

-

RSC Advances. (2015). New chalcone derivatives: synthesis, antiviral activity and mechanism of action. Royal Society of Chemistry. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine, a molecule of significant interest in medicinal chemistry and materials science. Perimidine derivatives are known for a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven insights to ensure a successful and efficient synthesis.

Introduction

The synthesis of 2,3-dihydro-1H-perimidines is most commonly achieved through the acid-catalyzed cyclocondensation of 1,8-diaminonaphthalene with a variety of aldehydes or ketones.[2] This reaction offers a straightforward and versatile route to a diverse library of perimidine derivatives. The core of this synthesis lies in the formation of a new heterocyclic ring fused to the naphthalene backbone. The choice of aldehyde or ketone directly influences the substituent at the 2-position of the perimidine ring, allowing for targeted structural modifications to explore structure-activity relationships.

This application note will focus on a robust and reproducible protocol for the synthesis of this compound, detailing the reaction mechanism, experimental procedures, characterization, and practical considerations for optimization and troubleshooting.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via a well-established acid-catalyzed nucleophilic addition-cyclization-dehydration cascade.

Caption: Reaction mechanism for the synthesis of this compound.

Mechanistic Insights:

-

Activation of the Carbonyl Group: The reaction is typically initiated by the protonation of the carbonyl oxygen of 2,4-dichlorobenzaldehyde by an acid catalyst (e.g., glacial acetic acid). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: One of the amino groups of 1,8-diaminonaphthalene, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral carbinolamine intermediate.

-

Dehydration to form a Schiff Base: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a protonated Schiff base (iminium ion).

-

Intramolecular Cyclization: The second amino group of the naphthalene backbone then performs an intramolecular nucleophilic attack on the iminium carbon, leading to the formation of the six-membered dihydropyrimidine ring.

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable this compound product.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-aryl-2,3-dihydro-1H-perimidines.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier |

| 1,8-Diaminonaphthalene | C₁₀H₁₀N₂ | 158.20 | 1.58 g (10 mmol) | 98% | Sigma-Aldrich |

| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 1.75 g (10 mmol) | 99% | Sigma-Aldrich |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 5 mL | ACS Grade | Fisher Scientific |

| Ethanol | C₂H₅OH | 46.07 | 50 mL | 95% | VWR |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | ACS Grade | Fisher Scientific |

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Procedure:

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.58 g (10 mmol) of 1,8-diaminonaphthalene in 50 mL of ethanol. Stir the mixture until the solid is completely dissolved.

-

Addition of Aldehyde: To the stirred solution, add 1.75 g (10 mmol) of 2,4-dichlorobenzaldehyde.

-

Catalyst Addition: Carefully add 5 mL of glacial acetic acid to the reaction mixture.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicates the reaction's progression.

-

Work-up: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature. A solid precipitate should form.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Expected Characterization Data:

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5-7.0 (m, aromatic protons), ~6.5-6.3 (d, aromatic protons), ~6.0 (s, 1H, CH at C2), ~4.5 (br s, 2H, NH). The exact chemical shifts may vary slightly. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140-110 (aromatic carbons), ~70 (CH at C2). The exact chemical shifts may vary slightly. |

| FT-IR (KBr, cm⁻¹) | ν: ~3400-3300 (N-H stretching), ~3100-3000 (aromatic C-H stretching), ~1600-1450 (C=C aromatic stretching). |

| Mass Spectrometry (EI) | Expected m/z for C₁₇H₁₂Cl₂N₂: 314.04 (M⁺), 316.04 (M+2) and 318.03 (M+4) due to the presence of two chlorine atoms. |

Expertise & Experience: Practical Insights and Troubleshooting

As a Senior Application Scientist, it is crucial to anticipate and address potential challenges in the synthesis.

Common Issues and Solutions:

| Issue | Potential Cause | Troubleshooting Steps |

| Low Yield | Incomplete reaction, side reactions, or loss during work-up and purification. | * Reaction Time & Temperature: Ensure the reaction goes to completion by monitoring with TLC. If the reaction is sluggish, consider increasing the reflux time or using a higher boiling point solvent. * Catalyst: The amount and type of acid catalyst can be optimized. While glacial acetic acid is effective, other Brønsted or Lewis acids can be explored.[2] * Purification: Minimize product loss during recrystallization by using a minimal amount of hot solvent and allowing for slow cooling. |

| Formation of Impurities | Oxidation of the product or starting material, or incomplete cyclization. | * Inert Atmosphere: 1,8-Diaminonaphthalene can be sensitive to air oxidation, especially at elevated temperatures.[3][4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of colored impurities. * Purification: If impurities are present, column chromatography on silica gel may be necessary for effective separation. |

| Difficulty in Crystallization | Oily product or presence of impurities. | * Solvent System: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can often induce crystallization. * Seeding: If a small amount of crystalline product is available, use it to seed the supersaturated solution. * Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane to induce solidification. |

Safety Precautions:

-

1,8-Diaminonaphthalene: This compound is harmful if swallowed and may cause an allergic skin reaction.[4] It is also suspected of causing cancer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

-

2,4-Dichlorobenzaldehyde: This compound causes skin and eye irritation.[5] Avoid contact with skin and eyes. Use appropriate PPE.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

Conclusion

The synthesis of this compound via the acid-catalyzed condensation of 1,8-diaminonaphthalene and 2,4-dichlorobenzaldehyde is a reliable and efficient method. This application note provides a detailed protocol, mechanistic insights, and practical troubleshooting advice to enable researchers to successfully synthesize this valuable compound. The versatility of the perimidine scaffold makes it an attractive target for further derivatization and exploration in various fields of chemical and biological research.

References

-

Recent Advances in the Synthesis of Perimidines and their Applications. PMC. [Link]

-

Material Safety Data Sheet - 1,8-Diaminonaphthalene, 99%. Cole-Parmer. [Link]

-

Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. ResearchGate. [Link]

-

2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. [Link]

-

Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles. RSC Publishing. [Link]

-

Review on Perimidines: A synthetic Pathways Approach. Material Science Research India. [Link]

-

Synthesis and Reactions of Perimidines and Their Fused Systems. Research Square. [Link]

-

2,2-Dimethyl-2,3-dihydro-1H-perimidine. PMC. [Link]

-

Synthesis, characterization and biological activity of 2- Aryl -2, 3-dihydro-1H-perimidine. Academic Journals. [Link]

Sources

Application Notes and Protocols for the Condensation of 1,8-diaminonaphthalene with 2,4-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine via the condensation reaction of 1,8-diaminonaphthalene and 2,4-dichlorobenzaldehyde. Perimidine derivatives are a significant class of N-heterocycles, widely recognized for their diverse applications in medicinal chemistry and materials science.[1][2] This guide details the reaction mechanism, provides step-by-step experimental protocols, and outlines the expected analytical characterization of the final product. The protocols are designed to be robust and reproducible, offering valuable insights for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

Introduction: The Significance of Perimidine Scaffolds

Perimidines are a fascinating class of π-amphoteric tricyclic aromatic heterocycles, first discovered in 1874.[2] Their unique electronic properties and versatile structure have led to their exploration in a multitude of applications. In the realm of drug discovery, perimidine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] The core structure serves as a valuable scaffold for the development of new therapeutic agents.

The most common and efficient method for the synthesis of 2-substituted-2,3-dihydro-1H-perimidines is the cyclocondensation of 1,8-diaminonaphthalene with various aldehydes or ketones.[5][6] This reaction is amenable to a wide range of conditions, including catalyst-free, acid-catalyzed, and metal-catalyzed approaches, making it a highly adaptable synthetic strategy.[7]

This application note focuses on the specific condensation of 1,8-diaminonaphthalene with 2,4-dichlorobenzaldehyde, a reaction that yields a perimidine derivative with potential for further functionalization and biological screening. The presence of the dichlorophenyl moiety offers sites for subsequent cross-coupling reactions, expanding the accessible chemical space for drug development programs.

Reaction Mechanism and Rationale

The condensation of 1,8-diaminonaphthalene with an aldehyde proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

Caption: Figure 1: Reaction mechanism for perimidine synthesis.

The reaction is initiated by the nucleophilic attack of one of the amino groups of 1,8-diaminonaphthalene on the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde. This is often facilitated by a catalyst that activates the carbonyl group. The subsequent dehydration leads to the formation of a Schiff base (imine) intermediate. The second, unreacted amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the six-membered heterocyclic ring. A final proton transfer yields the stable 2,3-dihydro-1H-perimidine product.

Experimental Protocols

Two primary protocols are presented here: a catalyst-free approach for its simplicity and a catalyzed method for potentially higher efficiency and milder conditions.

Materials and Equipment

| Reagent/Equipment | Details |

| 1,8-Diaminonaphthalene | >98% purity |

| 2,4-Dichlorobenzaldehyde | >98% purity |

| Ethanol (Absolute) | Anhydrous |

| Glacial Acetic Acid | ACS grade (for catalyzed protocol) |

| Round-bottom flask | Appropriate size (e.g., 100 mL) |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Heating mantle or oil bath | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |

| Filtration apparatus (Büchner funnel) | |

| Rotary evaporator |

Protocol 1: Catalyst-Free Synthesis

This protocol is adapted from general procedures for the synthesis of 2-aryl-2,3-dihydro-1H-perimidines and is chosen for its operational simplicity.[5][6]

Caption: Figure 2: Workflow for catalyst-free synthesis.

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.58 g (10 mmol) of 1,8-diaminonaphthalene in 40 mL of absolute ethanol.

-

Addition of Aldehyde: To the stirred solution, add 1.75 g (10 mmol) of 2,4-dichlorobenzaldehyde.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

Isolation of Product: Upon completion of the reaction (indicated by the consumption of the starting materials), a precipitate will likely have formed. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of 15 mL of cold ethanol, followed by two portions of 20 mL of deionized water.

-

Drying: Dry the purified product in a vacuum oven at a temperature below its melting point to a constant weight.

Protocol 2: Acetic Acid Catalyzed Synthesis

This protocol utilizes a weak acid catalyst to potentially accelerate the reaction rate and improve the yield.[8]

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.58 g (10 mmol) of 1,8-diaminonaphthalene in 40 mL of ethanol.

-

Addition of Reagents: Add 1.75 g (10 mmol) of 2,4-dichlorobenzaldehyde to the solution, followed by the addition of 0.5 mL of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid product should precipitate. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash with cold ethanol and deionized water as described in Protocol 1. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Drying: Dry the final product under vacuum.

Expected Results and Characterization

The expected product of this reaction is This compound .

| Property | Expected Value |

| Molecular Formula | C₁₇H₁₂Cl₂N₂ |

| Molecular Weight | 315.20 g/mol |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data (Predicted)

Note: The following spectral data are predicted based on known data for structurally similar compounds, such as 2-(3,4-dichlorophenyl)-1H-perimidine and other 2-aryl-2,3-dihydro-1H-perimidines.[1][9] Experimental verification is required.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

Aromatic Protons (Naphthalene moiety): Multiplets in the range of 6.5-7.5 ppm.

-

Aromatic Protons (Dichlorophenyl moiety): A doublet, a doublet of doublets, and a doublet in the range of 7.3-7.8 ppm.

-

NH Protons: A broad singlet around 6.8-7.2 ppm.

-

Methine Proton (CH at position 2): A singlet around 5.5-6.0 ppm.

-

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

Aromatic Carbons: Signals in the range of 100-150 ppm.

-

Methine Carbon (C at position 2): A signal in the range of 60-70 ppm.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

N-H stretching: 3300-3400 cm⁻¹

-

C-H aromatic stretching: 3000-3100 cm⁻¹

-

C=C aromatic stretching: 1500-1600 cm⁻¹

-

C-N stretching: 1250-1350 cm⁻¹

-

C-Cl stretching: 700-800 cm⁻¹

-

-

Mass Spectrometry (MS):

-

[M]+: Calculated for C₁₇H₁₂Cl₂N₂: 314.04. The mass spectrum will show a characteristic isotopic pattern for two chlorine atoms.

-

Troubleshooting and Safety Considerations

-

Low Yield: If the yield is low, consider increasing the reaction time or using the catalyzed protocol. Ensure all reagents are pure and the solvent is anhydrous.

-

Incomplete Reaction: If the starting materials are still present after the recommended reaction time, consider adding a catalytic amount of a stronger acid (e.g., p-toluenesulfonic acid), but be mindful of potential side reactions.

-

Purification Issues: If the product is difficult to crystallize, column chromatography on silica gel may be required for purification.

-

Safety:

-

1,8-Diaminonaphthalene is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

2,4-Dichlorobenzaldehyde is an irritant. Avoid contact with skin and eyes.

-

Organic solvents are flammable. Keep away from ignition sources.

-

Conclusion

The condensation of 1,8-diaminonaphthalene with 2,4-dichlorobenzaldehyde provides a straightforward and efficient route to a potentially valuable perimidine derivative. The protocols outlined in this application note offer researchers a solid foundation for the synthesis and subsequent exploration of this compound class in various fields, particularly in the development of new therapeutic agents. The adaptability of the reaction conditions allows for optimization based on available resources and desired outcomes.

References

- Hashim, J. A., & Kezhal, M. S. (2014). Synthesis, characterization and biological activity of 2-Aryl-2, 3-dihydro-1H-perimidine. Research in Pharmaceutical Biotechnology, 5(1), 1-6.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine.

- BenchChem. (2025). Application Notes and Protocols: 2-Phenyl-2,3-dihydro-1H-perimidine in Organic Synthesis.

- Kumar, D., & Sandhu, J. S. (2016). An expeditious and greener one-pot procedure for the synthesis of 2-substituted-1H-perimidine derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 809-814.

- Ganai, B. A., & Kumar, S. (2021). Review on Perimidines: A synthetic Pathways Approach.

- MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(1), M1587.

- Sahiba, N., & Agarwal, S. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry, 378(5), 48.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Zanco Journal of Medical Sciences, 24(2), 154-164.

-

PubChem. (n.d.). 2-Phenyl-2,3-dihydro-1H-perimidine. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(2-chlorophenyl)-2,3-dihydro-1h-perimidine. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles - Supplementary Information. Retrieved from [Link]

- Patil, S. A., & Shankarling, G. S. (2015). Facile access to 1,2-disubstituted benzimidazoles and 2,3-dihydro-1H-perimidines using a biogenically synthesized single phase δ-MnO2 NP catalyst and its dye removal study. New Journal of Chemistry, 39(11), 8466-8475.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Reaxys : Montana State University (MSU) Library [lib.montana.edu]

- 3. Reaxys | Rutgers University Libraries [libraries.rutgers.edu]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

Solvent selection for 1,8-diaminonaphthalene condensation reactions

Executive Summary

The condensation of 1,8-diaminonaphthalene (DAN) with carbonyl electrophiles (aldehydes, ketones, anhydrides) is the foundational route to perimidines —a privileged scaffold in medicinal chemistry exhibiting DNA-intercalating, antifungal, and antitumor properties. While the reaction mechanism is theoretically straightforward, experimental success hinges on solvent selection. The solvent must balance the solubility of the lipophilic diamine, the stability of the hemiaminal intermediate, and the thermodynamic requirement for water elimination.

This guide provides a rationale for solvent selection, moving beyond trial-and-error to a mechanistic approach. We analyze three primary solvent systems: Ethanol (The Kinetic Standard) , Water (The Green/Hydrophobic Effect) , and Toluene (The Thermodynamic Driver) .

Mechanistic Foundation & The "Peri" Effect

To select the right solvent, one must understand the unique reactivity of DAN. The "peri" position (1,8-substitution) creates significant steric strain but also pre-organizes the nucleophilic amines.

The Reaction Pathway:

-

Nucleophilic Attack: One amine attacks the carbonyl carbon.

-

Hemiaminal Formation: A metastable intermediate forms.

-

Cyclization: The second amine attacks, closing the six-membered ring.

-

Dehydration: Elimination of water aromatizes the system (in oxidative conditions) or yields the dihydroperimidine.

Note: Protic solvents stabilize the polar transition states (II and III below), while aprotic solvents facilitate the final dehydration step (IV).

Figure 1: Mechanistic pathway of perimidine synthesis.[1][2] Solvent polarity influences the stability of the Hemiaminal Intermediate.

Solvent System Analysis

A. Ethanol (EtOH): The Kinetic Standard

Ethanol is the most widely cited solvent for this reaction.

-

Why it works: DAN has moderate solubility in hot ethanol. As a polar protic solvent, EtOH stabilizes the zwitterionic intermediates formed during the initial nucleophilic attack via hydrogen bonding.

-

Catalyst Synergy: Highly compatible with Lewis acids (e.g., FePO₄, Iodine) and heterogeneous catalysts (e.g., Nano-CuY Zeolite).

-

Limitation: Reflux temperature (78°C) may be insufficient for sterically hindered substrates requiring higher activation energy for dehydration.

B. Water: The "On-Water" Green Approach

Contrary to intuition (given DAN's low aqueous solubility), water often accelerates this reaction.

-

The "Hydrophobic Effect": The organic reactants (DAN and Aldehyde) are forced together in the aqueous phase to minimize surface area, increasing the effective collision frequency.

-

Catalysis: Often requires surfactants or specific catalysts like Squaric Acid or NBS (N-Bromosuccinimide) to mediate the interface.

-

Benefit: Product usually precipitates out, simplifying purification to filtration.

C. Toluene: The Thermodynamic Driver

Used for difficult substrates or when water removal is the rate-limiting step.

-

Mechanism: Non-polar aprotic. It does not stabilize the intermediate but allows for high temperatures (110°C).

-

Azeotropic Distillation: When coupled with a Dean-Stark apparatus, it physically removes the water byproduct, driving the equilibrium forward (Le Chatelier’s principle).

Comparative Data: Solvent Performance Matrix

The following table summarizes reaction efficiency for the condensation of Benzaldehyde with 1,8-Diaminonaphthalene under optimized conditions reported in literature.

| Solvent System | Catalyst | Temp (°C) | Time | Yield (%) | Mechanism/Note |

| Ethanol | Nano-CuY Zeolite | 25 (RT) | 25 min | 94% | Surface-mediated catalysis [1] |

| Ethanol | FePO₄ | 25 (RT) | 12 h | 85% | Lewis acid activation [2] |

| Water | Squaric Acid (10%) | 80 | 15 min | 95% | Hydrophobic effect + H-bonding [3] |

| Water | NBS (Ultrasound) | 70 | 15 min | 96% | Radical/Ionic mechanism [4] |

| Solvent-Free | Sulfamic Acid | 70 | 20 min | 93% | Melt/Grinding mechanochemistry [3] |

| Toluene | Cobalt Catalyst | 130 | 20 h | >90% | Hydrogenative coupling (from dinitro) [5] |

Decision Framework for Researchers

Use this logic tree to select the initial solvent system for your specific substrate.

Figure 2: Decision tree for selecting the optimal reaction medium.

Detailed Experimental Protocols

Protocol A: The "Green" Aqueous Method (High Yield/Fast)

Best for: Simple aromatic aldehydes and electron-deficient substrates. Based on: Khopkar et al. (Squaric Acid method) [3]

-

Preparation: In a 50 mL round-bottom flask, suspend 1,8-diaminonaphthalene (1.0 mmol, 158 mg) and the aldehyde (1.0 mmol) in distilled water (10 mL).

-

Catalyst Addition: Add Squaric Acid (10 mol%, ~11 mg). The mixture will likely be heterogeneous.

-

Reaction: Heat the mixture to 80°C with vigorous magnetic stirring.

-

Checkpoint: The reaction typically completes in 15–30 minutes. Monitor by TLC (30% EtOAc/Hexane).

-

-

Workup: Cool to room temperature. The product usually precipitates as a solid.

-

Purification: Filter the solid. Wash with excess water to remove the water-soluble catalyst. Recrystallize from hot ethanol if necessary.

Protocol B: Ethanol-Mediated Catalytic Synthesis

Best for: General library synthesis and substrates with moderate solubility. Based on: BenchChem / Nano-CuY Zeolite methods [1]

-

Dissolution: Dissolve 1,8-diaminonaphthalene (1.0 mmol) and aldehyde (1.0 mmol) in Ethanol (10 mL).

-

Catalyst: Add the Lewis Acid catalyst (e.g., Nano-CuY Zeolite 50 mg, or FePO₄ 10 mol%).

-

Reaction: Stir at Room Temperature (for activated aldehydes) or Reflux (for ketones/deactivated aldehydes).

-

Time: 25 mins to 12 hours depending on substrate.

-

-

Workup: Filter the mixture hot (if refluxed) or at RT to remove the solid catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude solid is recrystallized from EtOH/Water (9:1).

Protocol C: Solvent-Free Mechanochemical Synthesis

Best for: Rapid screening and avoiding solvent waste. Based on: Bodaghifard et al. [3]

-

Combine: In an agate mortar, place 1,8-diaminonaphthalene (1.0 mmol), aldehyde (1.0 mmol), and Sulfamic Acid (10 mol%).

-

Grind: Grind vigorously with a pestle for 5–20 minutes .

-

Observation: The mixture often becomes a sticky paste (eutectic melt) before solidifying.

-

-

Extraction: Wash the resulting solid with water (to remove sulfamic acid) and filter.

-

Purification: Recrystallize from Ethanol.

References

-

Khopkar, S., et al. (2020).[2] Recent Advances in the Synthesis of Perimidines and their Applications.[3][4][5][6][7][8] Journal of Chemical Research. Retrieved from [Link]

-

Alinezhad, H., & Zare, M. (2019). Solvent optimization for perimidine synthesis using sulfonated nanoporous carbon. Journal of Chemical Sciences.[2] (Cited within PMC7417890).

-

Hari Krishna, M., & Thriveni, P. (2016). Green and facile protocol for the synthesis of 2-substituted-1H-perimidines catalyzed by NBS under ultrasound irradiation.[3] Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Kempe, R., et al. (2019).[9] Cobalt Catalyst Permits the Direct Hydrogenative Synthesis of 1H-Perimidines.[9] Chemistry – A European Journal. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]

- 9. researchgate.net [researchgate.net]

Solid-phase synthesis techniques for perimidine libraries

Application Note: High-Throughput Solid-Phase Synthesis of Perimidine Libraries

Abstract

Perimidines are tricyclic heterocycles fused to a naphthalene core, recognized as "privileged scaffolds" in medicinal chemistry due to their potent interaction with DNA and diverse biological activities (anti-cancer, anti-microbial).[1][2][3] This guide details a robust, microwave-assisted solid-phase synthesis (SPS) protocol for generating 2-substituted perimidine libraries. By leveraging Rink Amide resin and an immobilized aldehyde strategy, this workflow ensures high purity, rapid cyclization, and streamlined purification, addressing common solubility issues associated with solution-phase perimidine synthesis.

Introduction & Strategic Analysis

The Perimidine Advantage

The perimidine nucleus (1H-perimidine) shares structural homology with pyrimidines and purines, allowing it to intercalate effectively into DNA. Derivatives have shown significant efficacy against Staphylococcus aureus and various cancer cell lines. However, traditional solution-phase synthesis often suffers from the low solubility of the planar aromatic core, making purification by column chromatography difficult.

Why Solid-Phase Synthesis (SPS)?

SPS offers a decisive advantage for perimidines:

-

Pseudo-Dilution: Immobilization prevents intermolecular aggregation of the planar core.

-

Purification: Excess reagents (1,8-diaminonaphthalene) are removed via simple filtration.

-

Microwave Synergy: The condensation step to form the heterocycle is endothermic and slow; microwave irradiation on solid support accelerates this by orders of magnitude.

Synthetic Strategy: The Immobilized Electrophile Approach

To maximize diversity at the 2-position (the most pharmacologically relevant site), we utilize an Immobilized Aldehyde Strategy .

-

Resin: Rink Amide MBHA Resin (High acid sensitivity for cleavage, stable to basic coupling).

-

Linker/Scaffold: 4-Formylbenzoic acid . This bifunctional scaffold attaches to the resin via an amide bond, exposing a reactive aldehyde for the heterocycle formation.

-

Heterocycle Formation: Condensation of resin-bound aldehyde with 1,8-diaminonaphthalene .

Mechanism of Action

-

Imine Formation: The aldehyde reacts with one amine of the naphthalene derivative.[4]

-

Intramolecular Cyclization: The second amine attacks the imine carbon.

-

Oxidation/Dehydrogenation: Formation of the fully aromatic perimidine system (often spontaneous in air or accelerated by mild oxidants).

Experimental Protocols

Materials Required

-

Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

-

Reagents: Fmoc-4-formylbenzoic acid, 1,8-Diaminonaphthalene, DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole), Piperidine.

-

Solvents: DMF (Anhydrous), DCM, MeOH.

-

Equipment: Microwave Reactor (e.g., CEM Discover or Biotage Initiator), Fritted Syringes.

Protocol A: Resin Preparation & Linker Loading

Objective: Attach the aldehyde scaffold to the solid support.

-

Swelling: Place 200 mg of Rink Amide resin in a fritted syringe. Swell in DCM (3 mL) for 30 mins. Drain.

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (3 mL) for 5 mins, then drain. Repeat for 15 mins.

-

Wash: Wash with DMF (3x), DCM (3x), DMF (3x).

-

Coupling (Aldehyde Linker):

-

Dissolve 4-Formylbenzoic acid (3 eq), HOBt (3 eq), and DIC (3 eq) in minimal DMF.

-

Add to resin and shake at Room Temperature (RT) for 4 hours.

-

-

QC (Kaiser Test): Perform a Kaiser ninhydrin test.

-

Colorless beads: Successful coupling (No free amines).

-

Blue beads: Incomplete coupling (Repeat Step 4).

-

Protocol B: Microwave-Assisted Perimidine Cyclization

Objective: Condensation of diamine with immobilized aldehyde.

-

Reagent Prep: Dissolve 1,8-Diaminonaphthalene (5 eq) in DMF containing 1% Acetic Acid (catalyst).

-

Reaction: Add solution to the aldehyde-loaded resin.

-

Microwave Irradiation:

-

Temp: 140°C

-

Time: 15 minutes

-

Power: Dynamic (Max 50W)

-

Note: Without microwave, this step requires reflux for 24+ hours.

-

-

Washing: Drain and wash extensively with hot DMF (to remove excess diamine), followed by DCM and MeOH.

Protocol C: Cleavage & Isolation

-

Cleavage Cocktail: Prepare TFA:TIS:H2O (95:2.5:2.5).

-

Incubation: Add 3 mL cocktail to resin. Shake at RT for 2 hours.

-

Collection: Filter the cleavage solution into a vial containing cold ether (precipitates the product) or evaporate TFA under nitrogen.

-

Lyophilization: Dissolve residue in Acetonitrile/Water and lyophilize to obtain the perimidine-benzamide derivative.

Data Analysis & Optimization

Table 1: Optimization of Cyclization Conditions (On-Resin)

| Entry | Solvent | Catalyst | Temp/Time | Conversion (%)* |

| 1 | Ethanol | None | Reflux / 24 h | 45% |

| 2 | DMF | 1% AcOH | 80°C / 12 h | 68% |

| 3 | DMF | 1% AcOH | MW 140°C / 15 min | >95% |

| 4 | NMP | Yb(OTf)3 | MW 160°C / 10 min | 92% |

*Conversion determined by HPLC analysis of crude cleavage product at 254 nm.

Visualizations

Figure 1: Solid-Phase Workflow (DOT Diagram)

Caption: Step-by-step solid-phase synthesis workflow for perimidine libraries using Rink Amide resin.

Figure 2: Mechanistic Pathway (DOT Diagram)

Caption: Chemical mechanism from condensation to aromatization of the perimidine core.

References

-

Biological Significance of Perimidines

-

Microwave-Assisted Synthesis

-

Solid-Phase Methodology (Analogous Systems)

-

Mechanistic Insights

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. periodicos.ufms.br [periodicos.ufms.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of Perimidine Derivatives [yyhx.ciac.jl.cn]

- 8. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]

- 9. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing oxidation of 2,3-dihydro-1H-perimidine to perimidine

Technical Support Center: 2,3-dihydro-1H-perimidine Stability

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Welcome to the Technical Support Center for 2,3-dihydro-1H-perimidine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and use of 2,3-dihydro-1H-perimidine and its derivatives. Our goal is to equip you with the knowledge to mitigate the primary issue of its oxidation to the aromatic perimidine, ensuring the integrity and success of your experiments.

The 2,3-dihydro-1H-perimidine core is a valuable scaffold in medicinal chemistry and materials science, often synthesized through the condensation of 1,8-diaminonaphthalene with various aldehydes or ketones.[1][2][3] However, the dihydro- form is susceptible to oxidation, leading to the formation of the corresponding perimidine, an impurity that can significantly impact experimental outcomes. This guide provides practical, evidence-based solutions to prevent this unwanted transformation.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Oxidation

Q1: What is the primary stability concern with 2,3-dihydro-1H-perimidine?

The principal stability issue is its propensity to undergo oxidation to form the corresponding aromatic 1H-perimidine. This conversion involves the loss of two hydrogen atoms from the dihydro-perimidine ring, resulting in a more conjugated and thermodynamically stable aromatic system.

Q2: What is the chemical transformation that occurs during oxidation?

The oxidation converts the saturated dihydropyrimidine ring of 2,3-dihydro-1H-perimidine into an unsaturated pyrimidine ring, forming the fully aromatic perimidine structure.

Q3: What are the common causes of this oxidation in a laboratory setting?

The oxidation of 2,3-dihydro-1H-perimidine is primarily initiated by:

-

Atmospheric Oxygen: Exposure to air is a major contributor. The reaction can be slow but is often accelerated by other factors.

-

Light: Exposure to UV or even ambient laboratory light can provide the energy to initiate and propagate the oxidation process.

-

Heat: Elevated temperatures can increase the rate of oxidation.

-

Presence of Oxidizing Agents: Trace impurities of oxidizing agents in solvents or reagents can readily oxidize the dihydro-perimidine.

-

Metal Contaminants: Certain metal ions can act as catalysts for oxidation reactions.

Q4: How can I visually detect the presence of the oxidized perimidine impurity?

While analytical techniques are necessary for confirmation and quantification, a visual indication of oxidation is often a change in the color of the solid material or solution. 2,3-dihydro-1H-perimidines are often lighter in color (e.g., pale yellow), whereas the highly conjugated perimidine derivatives can be more intensely colored (e.g., deep yellow, orange, or reddish solids).[4]

Part 2: Troubleshooting Guides - Proactive Prevention and Problem Solving

This section provides a structured approach to troubleshooting common issues related to the oxidation of 2,3-dihydro-1H-perimidine.

Guide 1: Preventing Oxidation During Storage

Problem: My solid 2,3-dihydro-1H-perimidine sample has changed color and/or analytical data (e.g., NMR, LC-MS) shows the presence of the perimidine impurity after storage.

Probable Causes:

-

Improper storage conditions (exposure to air and light).

-

Residual solvent in the solid that may contain dissolved oxygen.

-

Non-inert container material.

Solutions:

| Step | Action | Rationale |

| 1 | Use an Inert Atmosphere | Store the solid compound under an inert gas like argon or nitrogen.[5][6] This can be achieved by placing the vial inside a glove box or by backfilling the vial with inert gas before sealing.[5][7] |

| 2 | Protect from Light | Store the compound in an amber vial or a vial wrapped in aluminum foil to prevent photo-oxidation.[5] |

| 3 | Store at Reduced Temperatures | For long-term storage, keeping the compound at low temperatures (e.g., in a refrigerator or freezer) can significantly slow down the rate of oxidation. |

| 4 | Ensure Complete Drying | Thoroughly dry the compound under high vacuum to remove any residual solvents that might harbor dissolved oxygen. |

| 5 | Use Appropriate Containers | Store in well-sealed glass vials with PTFE-lined caps to prevent air ingress. |

Guide 2: Minimizing Oxidation During Experimental Workup and Purification

Problem: I am observing the formation of the perimidine impurity during the workup or purification (e.g., column chromatography) of my 2,3-dihydro-1H-perimidine product.

Probable Causes:

-

Prolonged exposure to air and light during extraction, washing, and concentration steps.

-

Use of non-degassed solvents.

-

Active sites on silica gel promoting oxidation during chromatography.

Solutions:

| Step | Action | Rationale |

| 1 | Use Degassed Solvents | Degas all solvents used for workup and chromatography. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes or by using the freeze-pump-thaw method for more rigorous degassing.[6][7] |

| 2 | Perform Workup Under Inert Atmosphere | When possible, conduct extractions and washings in a separatory funnel under a positive pressure of argon or nitrogen.[8][9] |

| 3 | Minimize Exposure to Light | Wrap reaction flasks, separatory funnels, and chromatography columns with aluminum foil. |

| 4 | Consider Deactivated Silica Gel | For column chromatography, consider using silica gel that has been deactivated with a small percentage of a non-polar solvent or by adding a small amount of a non-nucleophilic base like triethylamine to the eluent to neutralize acidic sites that can promote oxidation. |

| 5 | Work Efficiently | Minimize the time the compound is exposed to potentially oxidizing conditions during the workup and purification process. |

Guide 3: Preventing Oxidation During a Reaction

Problem: My reaction to synthesize a 2,3-dihydro-1H-perimidine derivative is producing the oxidized perimidine as a significant byproduct.

Probable Causes:

-

Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).

-

Presence of oxygen in the reaction atmosphere.

-

Use of an oxidizing reagent or a catalyst that promotes oxidation.

Solutions:

| Step | Action | Rationale |

| 1 | Maintain an Inert Atmosphere | Set up the reaction under a continuous flow of argon or nitrogen using a Schlenk line or in a glove box.[5][6] |

| 2 | Use Degassed Solvents | Ensure all solvents added to the reaction are thoroughly degassed.[6][7] |

| 3 | Optimize Reaction Conditions | If possible, lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint. |

| 4 | Consider an Antioxidant | In some cases, adding a small amount of a radical scavenger or antioxidant to the reaction mixture can inhibit oxidation. Phenolic antioxidants like BHT (butylated hydroxytoluene) or thiol-based antioxidants could be considered, though their compatibility with the reaction chemistry must be verified.[10] |

| 5 | Re-evaluate Reagents and Catalysts | Ensure that none of the reagents or catalysts being used have inherent oxidizing properties. If so, explore alternative, milder reagents. For instance, while some syntheses use catalysts that could potentially promote oxidation, others employ milder conditions.[1][3] |

Part 3: Analytical Characterization and Impurity Detection

Q5: What are the recommended analytical techniques to detect and quantify perimidine impurities?

A combination of chromatographic and spectroscopic methods is ideal for the comprehensive analysis of 2,3-dihydro-1H-perimidine and its oxidized impurity.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful technique for separating the 2,3-dihydro-1H-perimidine from the more polar perimidine.[11] A UV detector is suitable as both compounds are chromophoric.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, allowing for the unambiguous identification of the parent compound and the oxidized impurity based on their molecular weights.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is an excellent tool for detecting the presence of the perimidine impurity. The aromatic protons of the perimidine will appear at a different chemical shift compared to the protons of the dihydro-perimidine.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to get a preliminary indication of the presence of the oxidized product, which will likely have a different Rf value.

| Technique | Expected Observation for Perimidine Impurity |

| HPLC | A separate peak with a different retention time from the main product. |